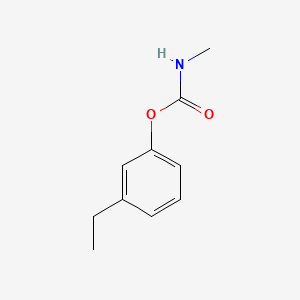
2-methyl(113C)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylmalonic acid-13C4: is a stable isotope-labeled compound, specifically a derivative of methylmalonic acid where four carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research as a tracer in metabolic studies and for the quantification of methylmalonic acid levels in various biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylmalonic acid-13C4 can be synthesized through the carboxylation of labeled malonic acid derivatives. The process typically involves the use of carbon-13 labeled reagents to ensure the incorporation of the isotope into the final product. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a carbon dioxide source to facilitate the carboxylation reaction .
Industrial Production Methods: Industrial production of methylmalonic acid-13C4 involves large-scale synthesis using similar carboxylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methylmalonic acid-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methylmalonic acid-13C4 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways .
Biology: It is used to study the metabolism of methylmalonic acid in biological systems, particularly in the context of vitamin B12 deficiency and related metabolic disorders .
Medicine: Methylmalonic acid-13C4 is used in diagnostic tests to measure methylmalonic acid levels in blood and urine, which can indicate vitamin B12 deficiency .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting metabolic pathways involving methylmalonic acid .
Mécanisme D'action
Methylmalonic acid-13C4 exerts its effects by participating in the same biochemical pathways as natural methylmalonic acid. It is converted to methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is crucial for the metabolism of certain amino acids and fatty acids . The labeled compound allows researchers to track these metabolic processes and study the effects of various conditions on methylmalonic acid metabolism .
Comparaison Avec Des Composés Similaires
Methylmalonic acid: The non-labeled version of the compound.
Malonic acid: A structurally similar compound without the methyl group.
Succinic acid: A related compound in the same metabolic pathway.
Uniqueness: Methylmalonic acid-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and their alterations is crucial .
Propriétés
Numéro CAS |
1173019-21-0 |
|---|---|
Formule moléculaire |
C4H6O4 |
Poids moléculaire |
119.08 g/mol |
Nom IUPAC |
2-methyl(113C)propanedioic acid |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i3+1 |
Clé InChI |
ZIYVHBGGAOATLY-LBPDFUHNSA-N |
SMILES isomérique |
CC(C(=O)O)[13C](=O)O |
SMILES canonique |
CC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


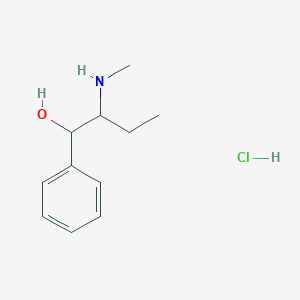

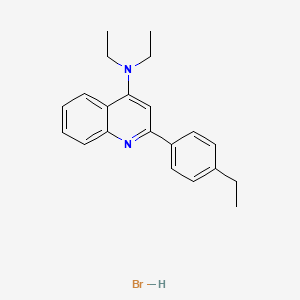
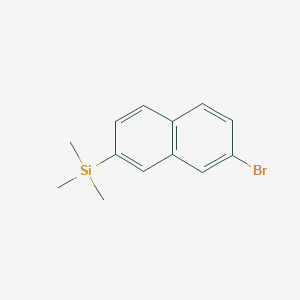
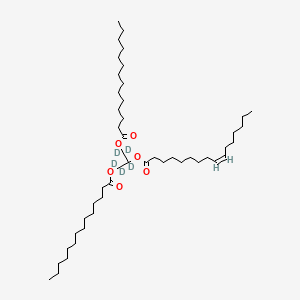

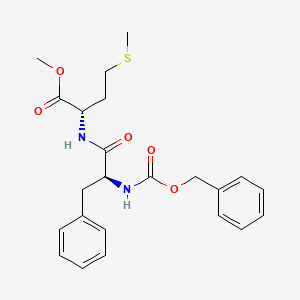


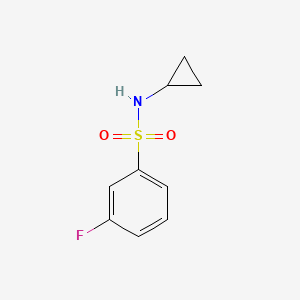

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)
![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
